molecular formula C12H6ClF3N2O3 B1586414 2-(4-Nitrophenoxy)-3-chloro-5-trifluoromethyl pyridine CAS No. 91618-22-3

2-(4-Nitrophenoxy)-3-chloro-5-trifluoromethyl pyridine

Cat. No. B1586414
Key on ui cas rn: 91618-22-3
M. Wt: 318.63 g/mol
InChI Key: HYDDMDMPOBVPLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04559353

Procedure details

2,3-Dichloro-5-trifluoromethylpyridine (2.16 g, 0.01M) and 4-nitrophenol (1.53 g, 0.011M) were mixed in methyl ethyl ketone (10 ml) containing anhydrous potassium carbonate (2.0 g) and heated at the reflux temperature for 10 hours. The cooled mixture was filtered to remove the solid matter and the filtrate concentrated by evaporation of the solvent under reduced pressure. The residue was triturated with diethyl ether and 3-chloro-5-trifluoromethyl-2-(4-nitrophenoxy)pyridine collected as a buff coloured solid (0.75 g), m.p. 98°-100° C.
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([Cl:8])=[CH:6][C:5]([C:9]([F:12])([F:11])[F:10])=[CH:4][N:3]=1.[N+:13]([C:16]1[CH:21]=[CH:20][C:19]([OH:22])=[CH:18][CH:17]=1)([O-:15])=[O:14].C(=O)([O-])[O-].[K+].[K+]>C(C(C)=O)C>[Cl:8][C:7]1[C:2]([O:22][C:19]2[CH:20]=[CH:21][C:16]([N+:13]([O-:15])=[O:14])=[CH:17][CH:18]=2)=[N:3][CH:4]=[C:5]([C:9]([F:12])([F:11])[F:10])[CH:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2.16 g
Type
reactant
Smiles
ClC1=NC=C(C=C1Cl)C(F)(F)F
Name
Quantity
1.53 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)C(=O)C
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at the reflux temperature for 10 hours
Duration
10 h
FILTRATION
Type
FILTRATION
Details
The cooled mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the solid matter
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated by evaporation of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with diethyl ether and 3-chloro-5-trifluoromethyl-2-(4-nitrophenoxy)pyridine
CUSTOM
Type
CUSTOM
Details
collected as a buff

Outcomes

Product
Name
Type
Smiles
ClC=1C(=NC=C(C1)C(F)(F)F)OC1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.